Mannose 1-phosphate
Description
Significance as a Biochemical Intermediate
D-Mannose 1-phosphate is a key intermediate in fructose (B13574) and mannose metabolism. hmdb.casigmaaldrich.comscientificlabs.co.uk It is situated at a crucial metabolic crossroads. The journey to D-mannose 1-phosphate typically begins with the phosphorylation of mannose to mannose-6-phosphate (B13060355) by the enzyme hexokinase. researchgate.netnih.gov Subsequently, the enzyme phosphomannomutase (PMM) catalyzes the reversible conversion of mannose-6-phosphate to α-D-mannose 1-phosphate. ontosight.aiontosight.aiproteopedia.orgqmul.ac.uk This isomerization is a pivotal step, directing mannose away from glycolysis and towards the glycosylation pathway. researchgate.netnih.gov
The significance of this intermediate is underscored by the consequences of its impaired synthesis. Deficiencies in the enzyme phosphomannomutase 2 (PMM2), which carries out this conversion, lead to a group of genetic disorders known as Congenital Disorders of Glycosylation (CDG), specifically PMM2-CDG (formerly CDG-Ia). hmdb.caontosight.airesearchgate.net In these conditions, the reduced availability of D-mannose 1-phosphate leads to a shortage of the building blocks necessary for proper glycan assembly, resulting in the formation of abnormally glycosylated proteins and a wide range of severe clinical symptoms. hmdb.caresearchgate.netresearchgate.net
The metabolic fate of D-mannose 1-phosphate is largely tied to the subsequent enzymatic reaction that utilizes it as a substrate. This highlights its role as a committed step towards the synthesis of activated mannose donors.
Overview of its Central Role in Glycoconjugate Biosynthesis
The central role of D-mannose 1-phosphate in glycoconjugate biosynthesis lies in its function as the direct precursor to guanosine (B1672433) diphosphate-mannose (GDP-mannose). researchgate.netnih.gov GDP-mannose is a high-energy sugar nucleotide that serves as the primary mannose donor for the vast majority of glycosylation reactions in the cell.
The synthesis of GDP-mannose from D-mannose 1-phosphate is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. researchgate.netwikipedia.orguniprot.org This enzyme facilitates the reaction between α-D-mannose 1-phosphate and guanosine triphosphate (GTP), yielding GDP-mannose and pyrophosphate. wikipedia.orgrsc.org In humans, this enzyme complex consists of two subunits, GMPPA and GMPPB, where GMPPB is the catalytic subunit. reactome.org
Once synthesized, GDP-mannose is utilized in a variety of critical glycosylation pathways:
N-linked glycosylation: GDP-mannose is essential for the assembly of the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum, which is subsequently transferred to asparagine residues on nascent proteins. hmdb.caresearchgate.netnih.gov
O-linked glycosylation: Specific types of O-glycosylation, particularly O-mannosylation, directly use GDP-mannose as the sugar donor. nih.gov
C-mannosylation: This is a rare form of glycosylation where a mannose residue is attached to a tryptophan residue on a protein, a process that also relies on a mannose donor derived from GDP-mannose. nih.gov
GPI anchor synthesis: The biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes, requires mannose residues supplied by GDP-mannose. nih.gov
Therefore, the production of D-mannose 1-phosphate is the rate-limiting step for the synthesis of the activated mannose donor that fuels the creation of a diverse array of essential glycoconjugates. These glycoconjugates play fundamental roles in protein folding, cell signaling, cell adhesion, and immune function. ontosight.ai
Data Tables
Table 1: Key Enzymes in D-Mannose 1-phosphate Metabolism
| Enzyme Name | Abbreviation | EC Number | Reaction | Cellular Location |
| Hexokinase | HK | 2.7.1.1 | D-Mannose + ATP → D-Mannose-6-phosphate + ADP | Cytoplasm |
| Phosphomannomutase | PMM | 5.4.2.8 | D-Mannose-6-phosphate ⇌ α-D-Mannose 1-phosphate qmul.ac.uk | Cytoplasm |
| GDP-mannose pyrophosphorylase (Mannose-1-phosphate guanylyltransferase) | GMPP / ManC | 2.7.7.13 | α-D-Mannose 1-phosphate + GTP ⇌ GDP-mannose + Pyrophosphate wikipedia.org | Cytoplasm |
Table 2: Related Compounds in the Mannose Metabolic Pathway
| Compound Name | Abbreviation | Role in Pathway |
| D-Mannose | Man | Initial substrate for the pathway researchgate.net |
| D-Mannose-6-phosphate | Man-6-P | Product of hexokinase, substrate for PMM and phosphomannose isomerase researchgate.netnih.gov |
| Guanosine triphosphate | GTP | Co-substrate with D-Mannose 1-phosphate for GDP-mannose synthesis wikipedia.org |
| Guanosine diphosphate-mannose | GDP-Man | Activated mannose donor for glycosylation reactions researchgate.netnih.gov |
| Dolichol-phosphate-mannose | Dol-P-Man | Mannose donor in the endoplasmic reticulum lumen, synthesized from GDP-mannose researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949986 | |
| Record name | D-Mannose, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-84-9 | |
| Record name | Mannose phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Mannose, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of D Mannose 1 Phosphate
De Novo Synthesis Pathways
The de novo synthesis of D-Mannose 1-phosphate is a two-step process that begins with the conversion of Fructose (B13574) 6-phosphate.
The final step in the de novo synthesis is the isomerization of D-mannose 6-phosphate to α-D-mannose 1-phosphate, a reaction catalyzed by the enzyme phosphomannomutase (PMM). uniprot.orguniprot.orgresearchgate.net PMM facilitates the reversible transfer of a phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. proteopedia.orgnih.gov This enzymatic reaction is crucial as it produces the direct precursor for the synthesis of GDP-mannose, a key building block for glycosylation reactions. uniprot.orguniprot.org
The activity of PMM is essential for the production of D-mannose-containing cell wall polysaccharides, glycolipids, and glycoproteins. uniprot.orguniprot.org In humans, two isoforms of this enzyme, PMM1 and PMM2, have been identified, with PMM2 being the primary enzyme for this conversion. nih.gov The catalytic activity of PMM requires the presence of a divalent metal ion, typically magnesium, and is dependent on a bisphosphate sugar, such as glucose-1,6-bisphosphate or mannose-1,6-bisphosphate, as a cofactor. uniprot.orgproteopedia.org
The initial substrate for the de novo synthesis of D-Mannose 1-phosphate is Fructose 6-phosphate, a central intermediate in the glycolysis pathway. ontosight.aihmdb.ca Fructose 6-phosphate is converted to D-mannose 6-phosphate by the enzyme mannose-6-phosphate (B13060355) isomerase (MPI), also known as phosphomannose isomerase (PMI). ontosight.aiwikipedia.orgresearchgate.netebi.ac.uk This isomerization is a critical control point in mannose metabolism, directing glycolytic intermediates towards the synthesis of mannose-containing biomolecules. researchgate.net The reversible nature of this reaction allows for the integration of mannose metabolism with glycolysis, ensuring a balanced supply of precursors for both energy production and biosynthesis. ontosight.airesearchgate.net
Salvage Pathways for D-Mannose 1-phosphate Synthesis
In addition to de novo synthesis, cells can produce D-Mannose 1-phosphate through salvage pathways, which recycle mannose from the breakdown of larger molecules.
Certain bacteria utilize a salvage pathway involving the phosphorolysis of β-1,4-mannooligosaccharides, which are breakdown products of mannan (B1593421), a polymer of mannose. jst.go.jp Enzymes known as β-1,4-D-mannooligosaccharide phosphorylases catalyze the cleavage of these oligomannans, releasing α-D-mannose 1-phosphate directly. jst.go.jp This process is energetically efficient as it does not require ATP for the phosphorylation of mannose. nih.govplos.orgplos.org
For example, in the soil bacterium Thermoanaerobacter sp. X-514, two distinct β-1,2-mannoside phosphorylases have been identified that are involved in the breakdown of β-1,2-oligomannans, producing α-D-mannose 1-phosphate. nih.govplos.orgresearchgate.net This pathway represents an alternative route for generating the precursor for GDP-mannose synthesis. nih.govplos.orgresearchgate.net
D-Mannose 1-phosphate in Distinct Metabolic Pools
Once synthesized, D-Mannose 1-phosphate enters a metabolic pool from which it can be directed towards various cellular processes. The primary fate of D-Mannose 1-phosphate is its conversion to GDP-mannose, catalyzed by the enzyme mannose-1-phosphate guanylyltransferase. jst.go.jpnih.gov GDP-mannose is the activated form of mannose used by glycosyltransferases for the synthesis of N-glycans, O-glycans, C-mannosylation, and GPI anchors. nih.gov
The balance between the de novo and salvage pathways, as well as the subsequent utilization of D-Mannose 1-phosphate, is tightly regulated to meet the cell's metabolic demands. The relative activities of enzymes like MPI and PMM2 can influence whether mannose is catabolized for energy or utilized for glycosylation. nih.gov For instance, a higher ratio of MPI to PMM2 favors the conversion of mannose-6-phosphate to fructose-6-phosphate (B1210287) and its entry into glycolysis, whereas a lower ratio directs mannose-1-phosphate towards glycosylation pathways. nih.gov In mammalian cells, it has been observed that a significant portion of intracellular mannose is channeled into glycolysis, while a smaller fraction is used for glycosylation. nih.govresearchgate.net
Enzymology of D Mannose 1 Phosphate Interconversions
Phosphomannomutase (PMM)
Phosphomannomutase (EC 5.4.2.8) is an essential enzyme that facilitates the intramolecular transfer of a phosphate (B84403) group between the C1 and C6 positions of mannose. wikipedia.orgwikipedia.org This catalytic activity is central to the formation of GDP-mannose, a key precursor for the synthesis of N-glycans, O-mannose linked glycans, and other mannosylated structures. nih.govcdghub.com In humans, two main isozymes, PMM1 and PMM2, have been identified, sharing approximately 66% sequence identity but exhibiting distinct physiological roles. acs.orgnih.gov While PMM2 is the primary enzyme involved in the glycosylation pathway, mutations in its gene (PMM2) are the cause of the most common congenital disorder of glycosylation, PMM2-CDG. wikipedia.orgfrontiersin.org
Molecular Mechanism of Mannose 6-phosphate to D-Mannose 1-phosphate Isomerization
The isomerization reaction catalyzed by Phosphomannomutase proceeds through a multi-step mechanism involving a phosphorylated enzyme intermediate and the formation of a bisphosphorylated sugar. nih.gov The catalytic cycle can be summarized as follows:
Enzyme Phosphorylation: The enzyme is initially in a phosphorylated state, typically activated by the transfer of a phosphate group from a cofactor like α-glucose 1,6-bisphosphate to a specific amino acid residue in the active site. biorxiv.org In human PMM, this phosphorylated residue is an aspartate. uclouvain.be
Substrate Binding: Mannose 6-phosphate binds to the active site of the phosphorylated enzyme.
Phosphoryl Transfer to Substrate: The enzyme transfers its phosphate group to the C1 hydroxyl group of mannose 6-phosphate, forming a mannose 1,6-bisphosphate intermediate. nih.govresearchgate.net
Reorientation of the Intermediate: The mannose 1,6-bisphosphate intermediate reorients within the active site. This reorientation is a crucial step that positions the C6 phosphate for the subsequent phosphoryl transfer. nih.gov
Phosphoryl Transfer to Enzyme: The phosphate group from the C6 position of the intermediate is transferred back to the enzyme, regenerating the phosphorylated enzyme and forming the product, D-mannose 1-phosphate. nih.gov
Product Release: D-mannose 1-phosphate is released from the active site, leaving the enzyme ready for another catalytic cycle.
This mechanism is consistent with that of other phosphohexomutases and highlights the requirement for a bisphosphate cofactor to initiate and maintain the catalytic cycle. nih.govresearchgate.net
Structural Biology of Phosphomannomutase Enzymes
The three-dimensional structure of PMM provides critical insights into its catalytic mechanism and substrate specificity. X-ray crystallography studies have revealed a conserved architecture among PMM enzymes from various organisms. proteopedia.org
Human Phosphomannomutase 2 (PMM2) functions as a homodimer, with each subunit having a molecular weight of approximately 27.8 kDa. biorxiv.orgnih.gov The dimerization is essential for its enzymatic activity and stability. researchgate.net The interface between the two subunits is primarily formed by the cap domains of each monomer, creating a stable platform from which the more flexible core domains extend. researchgate.net In contrast, some pathogenic mutations, such as F119L, can shift the equilibrium towards the monomeric state, leading to reduced enzyme function. nih.gov
The active site of PMM is located at the interface between two distinct domains of each subunit: a "core" domain and a "cap" domain. proteopedia.orgrcsb.org This active site cleft contains the catalytic residues and a binding site for a divalent metal ion, typically Mg²⁺, which is essential for activity. researchgate.netnih.gov
Key features of the active site include:
A Phosphorylatable Residue: An aspartate residue within the core domain acts as the nucleophile, accepting and donating the phosphate group during the catalytic cycle. uclouvain.bercsb.org
Phosphate Binding Loops: The active site possesses loops that specifically interact with the phosphate group of the substrate. researchgate.net Positively charged residues, such as arginine, play a crucial role in binding the negatively charged phosphate group of the mannose monophosphate substrate. nih.govresearchgate.net
Substrate Specificity Loops: Loops within the cap domain are responsible for recognizing and binding the mannose sugar, contributing to the enzyme's substrate specificity. researchgate.net
Substrate binding is thought to occur initially at the cap domain, which then facilitates the delivery of the substrate to the catalytic core domain. rcsb.org The binding of the negatively charged substrate helps to neutralize the electrostatic repulsion between the positively charged cap and core domains, promoting a closed conformation necessary for catalysis. rcsb.org
A significant aspect of the PMM catalytic mechanism is the substantial conformational change that occurs upon substrate binding. nih.gov The enzyme exists in an equilibrium between an "open" and a "closed" conformation. nih.govbiorxiv.org In the open state, the active site is accessible to the solvent and substrate. rcsb.org Upon substrate binding, the cap domain rotates to close over the core domain, sequestering the active site from the solvent. nih.govrcsb.org This closed conformation is essential for catalysis as it:
Creates a specific environment that facilitates the phosphoryl transfer reactions. researchgate.net
Prevents the hydrolysis of the phospho-aspartyl intermediate by water molecules. nih.govbiorxiv.org
Evidence for these conformational changes comes from structural studies of PMM in both the presence and absence of substrates and their analogs, as well as from limited proteolysis experiments which show that ligand binding makes the enzyme structure more compact and resistant to degradation. biorxiv.orgnih.gov Molecular dynamics simulations have further supported the high degree of flexibility in the core domain, which allows for the necessary movements during the catalytic cycle. biorxiv.org
Kinetic Properties of Phosphomannomutase
The kinetic properties of PMM isozymes have been characterized to understand their substrate preferences and catalytic efficiencies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for its substrate. biologydiscussion.commit.edu
Human PMM1 and PMM2 exhibit different substrate specificities. PMM2 is a dedicated phosphomannomutase, converting mannose 1-phosphate to mannose 6-phosphate approximately 20 times more rapidly than it converts glucose 1-phosphate to glucose 6-phosphate. nih.gov In contrast, PMM1 displays similar Vmax values for both mannose and glucose phosphates. nih.gov
The activity of PMM is highly dependent on the presence of a bisphosphate activator, such as mannose 1,6-bisphosphate or glucose 1,6-bisphosphate. uclouvain.benih.gov The activation constant (Ka) for these bisphosphates is significantly lower for PMM2 compared to PMM1, indicating a higher affinity of PMM2 for its activators. nih.gov
Table 1: Kinetic Parameters of Human Phosphomannomutase Isozymes
| Isozyme | Substrate | Km (µM) | Vmax (relative) | Activator | Ka (µM) |
|---|---|---|---|---|---|
| PMM1 | This compound | N/A | 1 | Mannose 1,6-bisphosphate | 1.3 - 5.0 |
| Glucose 1-phosphate | N/A | 1 | Glucose 1,6-bisphosphate | Higher than PMM2 | |
| PMM2 | This compound | N/A | ~20 | Mannose 1,6-bisphosphate | 0.5 - 1.0 |
| Glucose 1-phosphate | N/A | 1 | Glucose 1,6-bisphosphate | Lower than PMM1 |
Data compiled from various sources. uclouvain.benih.gov N/A indicates data not available in the provided search results.
The kinetic data underscore the specialized role of PMM2 in the mannose metabolic pathway, which is consistent with its critical function in protein glycosylation.
Isoforms of Phosphomannomutase: PMM1 and PMM2
In humans, the interconversion of mannose 6-phosphate and this compound is catalyzed by two distinct phosphomannomutase (PMM) isoforms, PMM1 and PMM2. oup.comnih.gov These enzymes exist as paralogs, sharing significant sequence and structural similarity, yet they exhibit different functional roles in vivo. nih.govpreprints.org Both PMM1, located on chromosome 22q13, and PMM2, on chromosome 16p13, are expressed and are crucial for cellular processes, though mutations in PMM2 are specifically linked to the most common congenital disorder of glycosylation, PMM2-CDG. oup.complos.orgwikipedia.org
PMM1 and PMM2 share approximately 66% sequence identity and both function as obligate homodimers to be enzymatically active. nih.govpreprints.orgmdpi.com While both isoforms can catalyze the mutase reaction in vitro, their primary physiological roles differ significantly. nih.govpreprints.org The principal role of PMM2 is to catalyze the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, an essential precursor for the synthesis of GDP-mannose required for protein N-glycosylation. nih.govwikipedia.org
In contrast, PMM1 has a dual function. Besides its mutase activity, it possesses a significant phosphohydrolase activity, which is enhanced by inosine (B1671953) monophosphate (IMP). nih.govplos.org In the presence of IMP, PMM1 can convert glucose 1,6-bisphosphate to glucose 6-phosphate, a function thought to be important for rescuing glycolysis during events like brain ischemia. nih.gov This phosphatase activity is largely absent in PMM2. nih.gov Structural studies reveal that specific arginine residues (Arg180 and Arg183) in PMM1 are responsible for IMP binding and the subsequent activation of its phosphatase function; these residues are not present in PMM2. nih.gov Despite being present at high levels in the brain, PMM1 does not compensate for the reduced PMM2 activity in PMM2-CDG patients, suggesting distinct, non-overlapping functions in vivo. preprints.orgnih.gov Studies have shown that PMM1 and PMM2 are co-expressed in many tissues, including the brain, which supports the possibility of them forming heterodimers, although the physiological relevance of this is still under investigation. preprints.org
| Feature | PMM1 | PMM2 |
| Chromosomal Location | 22q13 | 16p13 |
| Primary In Vivo Role | Phosphatase activity (IMP-sensitive), mutase activity | Mutase activity for N-glycosylation |
| Associated Disease | Not associated with any known disease | PMM2-CDG (Congenital Disorder of Glycosylation Type Ia) |
| IMP Sensitivity | Phosphatase activity is activated by IMP | Lacks significant phosphatase activity in the presence of IMP |
| Key Structural Difference | Contains Arg180 and Arg183 for IMP binding | Lacks corresponding arginine residues for IMP binding |
| Compensation in PMM2-CDG | Does not compensate for PMM2 deficiency | Deficiency leads to disease |
Mannose-1-phosphate Guanylyltransferase (GMPP/ManB/ManC1)
Mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP), is a crucial enzyme in the biosynthesis of nucleotide sugars. wikipedia.orgwikipedia.org This enzyme belongs to the family of nucleotidyl-transferases and is found across all domains of life, including bacteria, fungi, plants, and animals. wikipedia.org Its primary function is to catalyze the synthesis of Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) from D-mannose 1-phosphate and Guanosine-5'-triphosphate (GTP). wikipedia.orgwikipedia.org GDP-mannose is an essential activated sugar donor for a wide range of glycosylation reactions, including the synthesis of glycoproteins and glycolipids. wikipedia.orguniprot.org The systematic name for this enzyme class is GTP:alpha-D-mannose-1-phosphate guanylyltransferase. wikipedia.org
Catalytic Mechanism of GDP-Mannose Formation from D-Mannose 1-phosphate and GTP
The synthesis of GDP-mannose is a reversible reaction catalyzed by mannose-1-phosphate guanylyltransferase. uniprot.org The reaction proceeds as follows:
GTP + α-D-mannose 1-phosphate ⇌ Diphosphate + GDP-mannose wikipedia.orgmonarchinitiative.org
This enzymatic reaction involves the nucleophilic attack of the phosphate oxygen of α-D-mannose 1-phosphate on the α-phosphate of GTP. This forms a new phosphoanhydride bond and results in the release of a pyrophosphate (diphosphate) molecule. wikipedia.org The enzyme requires a divalent cation, typically Mg2+, as a cofactor to coordinate with the nucleotide substrate and facilitate the catalytic process. uniprot.org In the human enzyme complex, the N-terminal substrate-binding domain of the catalytic subunit (GMPPB) adopts a Rossman-like fold and contains the binding pocket for GTP. uniprot.org
Substrate Specificity of Guanylyltransferases
While the primary substrates for mannose-1-phosphate guanylyltransferase are GTP and α-D-mannose 1-phosphate, some isoforms, particularly in bacteria, have demonstrated broader substrate specificity. uniprot.org For instance, the ManC1 enzyme from Escherichia coli O157:H7 can utilize various nucleotides and hexose-1-phosphates in vitro. uniprot.org It can produce ADP-mannose, CDP-mannose, and UDP-mannose, as well as GDP-glucose and GDP-2-deoxy-glucose, indicating a relaxed specificity for both the nucleotide and the sugar phosphate. uniprot.org In contrast, other guanylyltransferases, such as d-glycero-α-d-manno-heptose-1-phosphate guanylyltransferase (HddC), show a strong preference for GTP, with key amino acid residues like Glutamate-80 being critical for this specificity. nih.gov
Structural Insights into Mannose-1-phosphate Guanylyltransferase Complexes
The structural organization of mannose-1-phosphate guanylyltransferase can vary. In humans, the enzyme is a heterocomplex composed of two subunits, GMPPA (alpha) and GMPPB (beta). uniprot.orgpdbj.org Cryo-electron microscopy studies have revealed that the human complex is formed by four GMPPA subunits and eight GMPPB subunits. uniprot.org This complex is organized into three layers, with a central layer of GMPPA dimers sandwiched between two layers of GMPPB dimers. uniprot.org The GMPPB subunit is the catalytic component, while the GMPPA subunit serves a regulatory role. uniprot.org
The catalytic GMPPB subunit consists of an N-terminal substrate-binding domain with a Rossman-like fold for GTP binding and a C-terminal domain. uniprot.org The C-terminal domain is characterized by tandem hexapeptide repeats that form a beta-helix structure, which is involved in the assembly of the larger enzyme complex. uniprot.org
Regulation of Mannose-1-phosphate Guanylyltransferase Activity
The activity of mannose-1-phosphate guanylyltransferase is tightly regulated to maintain cellular homeostasis of GDP-mannose, as aberrant levels are associated with multiple diseases. pdbj.org
Allosteric Feedback Inhibition by GDP-Mannose
A primary mechanism for regulating this enzyme is allosteric feedback inhibition by its product, GDP-mannose. uniprot.org In the human GMPPA-GMPPB complex, the regulatory GMPPA subunit contains a binding site for GDP-mannose. uniprot.org When GDP-mannose levels are sufficient, it binds to GMPPA, inducing a conformational change in the complex that inhibits the catalytic activity of the GMPPB subunit. uniprot.org This feedback loop ensures that the production of GDP-mannose is precisely matched to the cell's metabolic needs, preventing its overaccumulation. uniprot.orgpdbj.org The incorporation of the catalytic GMPPB subunit into the larger complex with GMPPA actually reduces its intrinsic enzyme activity, highlighting the importance of the complex's formation for proper regulation. uniprot.org
Regulatory Subunits and Their Influence on Catalysis
The activity of mannose-1-phosphate guanylyltransferase, a key enzyme in the synthesis of GDP-mannose, is modulated by the presence of regulatory subunits. In many organisms, including humans, this enzyme exists as a complex composed of a catalytic subunit (GMPPB) and a regulatory subunit (GMPPA). nih.govuniprot.orguniprot.org The association of the regulatory subunit with the catalytic subunit has a direct impact on the enzyme's catalytic efficiency.
Kinetic Analysis of Mannose-1-phosphate Guanylyltransferases
The kinetic properties of mannose-1-phosphate guanylyltransferases have been characterized in various organisms, providing insights into their catalytic mechanisms and substrate affinities. These studies typically involve the determination of Michaelis constants (Km), optimal reaction conditions, and reaction velocities. A study on the mannose-1-phosphate guanylyltransferase (ManB) from Mycobacterium tuberculosis involved the characterization of its kinetic properties, including initial velocity, optimum temperature, and optimum pH. nih.gov
Determination of Michaelis Constants (Km)
The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. For mannose-1-phosphate guanylyltransferases, Km values are determined for both of its substrates: D-mannose 1-phosphate and guanosine triphosphate (GTP). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km Value |
| Pseudomonas aeruginosa (bifunctional PMI-GMP) | D-Mannose 1-phosphate | 20.5 µM |
| Pseudomonas aeruginosa (bifunctional PMI-GMP) | GTP | 29.5 µM |
This table presents the Michaelis constants (Km) of Mannose-1-phosphate Guanylyltransferase for its substrates from different organisms.
Optimal pH and Temperature Characterization
The catalytic activity of mannose-1-phosphate guanylyltransferase is significantly influenced by the pH and temperature of the reaction environment. Determining the optimal pH and temperature is crucial for understanding the enzyme's function under physiological conditions.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Escherichia coli (Mannose-1-phosphate guanylyltransferase 1) | 8.5 | Not Reported |
| Saccharina japonica (SjaMPI4) | 7.0 | 40 |
This table summarizes the optimal pH and temperature conditions for the activity of Mannose-1-phosphate Guanylyltransferase from different sources.
Reaction Velocities and Product Formation
The velocity of the reaction catalyzed by mannose-1-phosphate guanylyltransferase is a measure of the rate of product formation. The maximum velocity (Vmax) is achieved when the enzyme is saturated with its substrates. For the bifunctional phosphomannose isomerase-guanosine 5'-diphospho-D-mannose pyrophosphorylase (PMI-GMP) from Pseudomonas aeruginosa, the Vmax for the forward reaction (synthesis of GDP-mannose) was determined to be 5,680 nmol/min/mg of enzyme. The reverse reaction had a comparable Vmax of 5,170 nmol/min/mg of enzyme.
Interaction with Phosphomannose Isomerase (PMI)
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is an enzyme that catalyzes the reversible interconversion of D-mannose 6-phosphate and D-fructose 6-phosphate. wikipedia.org While its primary substrates are the 6-phosphate isomers of mannose and fructose (B13574), its activity is closely linked to the metabolic pathway of D-mannose 1-phosphate. The product of the phosphomannomutase reaction on D-mannose 1-phosphate is D-mannose 6-phosphate, which is the substrate for PMI.
Competitive Pathways Involving Mannose 6-phosphate
The metabolic fate of D-mannose 6-phosphate represents a critical branch point. It can either be channeled towards the synthesis of nucleotide sugars for glycosylation via the action of phosphomannomutase to form D-mannose 1-phosphate, or it can be directed towards glycolysis through its conversion to D-fructose 6-phosphate by PMI. nih.govwikipedia.org This creates a competitive scenario where the flux through either pathway is dependent on the relative activities and regulation of these enzymes.
The accumulation of intermediates from other metabolic pathways can influence the activity of PMI. For instance, fructose 1-phosphate, an intermediate in fructose metabolism, has been identified as a potent competitive inhibitor of phosphomannose isomerase. nih.gov This inhibition can lead to a redirection of mannose metabolism. When PMI is inhibited, the conversion of mannose 6-phosphate to fructose 6-phosphate is reduced, which could potentially lead to an increased flux of mannose 6-phosphate towards the synthesis of D-mannose 1-phosphate and subsequently GDP-mannose, impacting glycosylation processes. The interplay between these pathways highlights the intricate regulation of carbohydrate metabolism within the cell. nih.govresearchgate.net
Impact of PMI Activity on D-Mannose 1-phosphate Availability
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), plays a pivotal role in cellular metabolism by catalyzing the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgresearchgate.net This enzymatic conversion is a critical juncture, directing mannose metabolites either towards energy production via glycolysis or towards biosynthetic pathways such as glycosylation. The activity level of PMI directly influences the intracellular pool of M6P, which is the sole precursor for the synthesis of D-mannose 1-phosphate.
The conversion of mannose-6-phosphate to D-mannose 1-phosphate is catalyzed by the enzyme phosphomannomutase 2 (PMM2). nih.gov Consequently, PMI and PMM2 compete for the same substrate, M6P. nih.gov This competition creates a metabolic branch point where high PMI activity diverts M6P towards the glycolytic pathway, thereby reducing its availability for PMM2 to synthesize D-mannose 1-phosphate. Conversely, lower PMI activity allows for the accumulation of M6P, favoring its conversion to D-mannose 1-phosphate, which is essential for N-glycosylation pathways. nih.gov
Research into certain pathological conditions highlights the significance of PMI activity on the availability of D-mannose 1-phosphate. In Congenital Disorder of Glycosylation Type Ia (CDG-Ia), for instance, the activity of PMM2 is compromised due to genetic mutations. nih.gov In this context, the catalytic action of PMI further depletes the already limited pool of M6P, exacerbating the deficiency of D-mannose 1-phosphate and subsequent glycosylation defects. nih.gov Therefore, the inhibition of PMI is being explored as a therapeutic strategy to increase the flux of M6P towards D-mannose 1-phosphate synthesis in CDG-Ia patients. nih.gov
In other contexts, such as in certain types of leukemia cells, high levels of PMI are expressed, which allows these cells to efficiently utilize mannose as an energy source through glycolysis. nih.govresearchgate.net This heightened PMI activity shunts M6P away from the glycosylation pathway. Suppression of PMI expression in these leukemia cells leads to an accumulation of mannose-6-phosphate, demonstrating the direct impact of PMI on the availability of this precursor to D-mannose 1-phosphate. nih.gov
The table below summarizes the kinetic parameters of enzymes involved in the interconversion of mannose phosphates, illustrating the competitive environment for the substrate mannose-6-phosphate.
| Enzyme | Substrate(s) | Product(s) | Apparent K_m (mM) | V_max_ (nmol/min/mg) | Activator(s) | Inhibitor(s) |
| Phosphomannose Isomerase (PMI) | D-Mannose 6-phosphate | D-Fructose 6-phosphate | 3.03 | 830 | Mg²⁺, Co²⁺ | Erythrose 4-phosphate, Mannitol 1-phosphate |
| Phosphomannomutase 2 (PMM2) | D-Mannose 6-phosphate | D-Mannose 1-phosphate | Data not provided | Data not provided | Mg²⁺ | Data not provided |
| Guanosine Diphospho-d-mannose Pyrophosphorylase (GMP) | D-Mannose 1-phosphate, GTP | GDP-D-mannose, PPi | 0.0205 (for M1P) | 5680 | Mg²⁺ | Data not provided |
This table is generated based on available data in the provided search results. Kinetic parameters for PMM2 were not detailed in the source material.
Biological Roles and Metabolic Fates of D Mannose 1 Phosphate
Central Role in Glycosylation Pathways
D-Mannose 1-phosphate is a pivotal intermediate in several critical glycosylation pathways, serving as the essential precursor for activated mannose donors. Its metabolic fate is intrinsically linked to the synthesis of glycoproteins and glycolipids, which are fundamental to a vast array of cellular processes. The conversion of D-Mannose 1-phosphate into Guanosine (B1672433) diphosphate (B83284) mannose (GDP-Mannose) and subsequently into Dolichol Phosphate (B84403) Mannose (DPM) marks its entry into the complex machinery of protein and lipid glycosylation within the cell. These pathways, including N-linked glycosylation, O-linked glycosylation, C-mannosylation, and the synthesis of Glycosylphosphatidylinositol (GPI) anchors, are all critically dependent on the availability of D-Mannose 1-phosphate. nih.gov
N-linked Glycosylation of Proteins
N-linked glycosylation is a primary form of protein modification, essential for protein folding, stability, and function. This process involves the attachment of a complex oligosaccharide, known as a glycan, to an asparagine residue of a nascent polypeptide chain. D-Mannose 1-phosphate plays a foundational role in this pathway by providing the mannose residues that constitute a significant portion of the N-linked glycan core structure.
The journey of D-Mannose 1-phosphate in N-linked glycosylation begins with its conversion to GDP-Mannose. This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. wikipedia.orgnih.govnih.gov The enzyme facilitates the transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to D-Mannose 1-phosphate, releasing pyrophosphate in the process. wikipedia.org This reaction is a critical checkpoint, committing mannose to the glycosylation pathways. pnas.orgasm.org
GDP-Mannose serves as the direct donor of the first five mannose residues in the assembly of the lipid-linked oligosaccharide (LLO) precursor, which occurs on the cytoplasmic face of the endoplasmic reticulum (ER). nih.govreactome.orgsigmaaldrich.com This precursor, anchored to a dolichol phosphate carrier lipid, is the foundation upon which the mature N-glycan is built. nih.gov
Table 1: Enzymatic Synthesis of GDP-Mannose
| Enzyme Name | Substrates | Product | Cellular Location |
| GDP-mannose pyrophosphorylase (GMPP) | D-Mannose 1-phosphate, GTP | GDP-Mannose, Pyrophosphate | Cytosol |
Following the initial assembly of the LLO precursor on the cytoplasmic side of the ER, the structure is flipped into the ER lumen for further elongation. nih.gov The subsequent mannose residues, from the sixth to the ninth, are added using a different mannose donor: Dolichol Phosphate Mannose (DPM). nih.govnih.gov DPM is synthesized from GDP-Mannose and dolichol phosphate on the cytosolic side of the ER by the enzyme dolichol-phosphate mannose synthase (DPMS). protpi.chresearchgate.netnih.gov The resulting DPM is then translocated across the ER membrane into the lumen, where it can be utilized by lumenal mannosyltransferases. nih.govfor2509.deoup.com
The DPMS enzyme complex in mammals is composed of three subunits: DPM1, DPM2, and DPM3. DPM1 is the catalytic subunit, while DPM2 and DPM3 are involved in stabilizing the complex and ensuring its proper localization and function within the ER membrane. embopress.org The synthesis of DPM is a crucial step, as it provides the necessary mannosyl donor for the completion of the N-glycan precursor. nih.gov
Table 2: Synthesis and Role of Dolichol Phosphate Mannose (DPM)
| Molecule | Synthesis Precursors | Synthesizing Enzyme | Function in N-Glycosylation |
| Dolichol Phosphate Mannose (DPM) | GDP-Mannose, Dolichol Phosphate | Dolichol-phosphate mannose synthase (DPMS) | Donor of mannose residues 6-9 in the ER lumen for LLO synthesis |
O-linked Glycosylation
O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue on a protein. While there are several types of O-linked glycosylation, D-Mannose 1-phosphate is a key precursor for protein O-mannosylation. This process is initiated in the endoplasmic reticulum and is vital for the function of certain proteins, particularly in the brain and muscle. oup.com
Similar to N-linked glycosylation, the direct mannose donor for O-mannosylation is Dolichol Phosphate Mannose (DPM). nih.govnih.gov Therefore, the synthesis of D-Mannose 1-phosphate and its subsequent conversion to GDP-Mannose and DPM are essential upstream events for this modification to occur. oup.com The enzyme complex protein O-mannosyltransferase (POMT) then transfers the mannose from DPM to the target protein. nih.gov
C-Mannosylation
C-mannosylation is a less common but highly stable form of glycosylation where a mannose residue is attached directly to the indole (B1671886) ring of a tryptophan residue via a C-C bond. protpi.chuzh.ch This modification occurs in the endoplasmic reticulum and is important for the proper folding and secretion of certain proteins. mdpi.com
The mannosyl donor for C-mannosylation is also Dolichol Phosphate Mannose (DPM). protpi.chuzh.chnih.gov Experimental evidence has shown that cells deficient in DPM synthase activity exhibit a significant reduction in C-mannosylation. nih.gov This underscores the central role of the D-Mannose 1-phosphate to GDP-Mannose to DPM pathway in providing the necessary substrate for this unique glycosylation event. The minimal biosynthetic pathway can be defined as the conversion of mannose to GDP-Mannose, then to DPM, which is finally used by a C-mannosyltransferase to modify tryptophan residues. nih.gov
Glycosylphosphatidylinositol (GPI) Anchor Synthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. The synthesis of the GPI anchor is a multi-step process that occurs in the endoplasmic reticulum. osaka-u.ac.jp D-Mannose 1-phosphate is indispensable for this pathway as it is the ultimate source of the mannose residues that form the core structure of the GPI anchor. nih.govresearchgate.net
The biosynthesis of the GPI anchor involves the sequential addition of sugars to a phosphatidylinositol molecule. The mannose residues are transferred from Dolichol Phosphate Mannose (DPM). oup.comresearchgate.net Therefore, the pathway leading from D-Mannose 1-phosphate to GDP-Mannose and subsequently to DPM is a critical prerequisite for the assembly of the GPI anchor. osaka-u.ac.jp The core structure of the GPI anchor typically contains three mannose residues, all of which are derived from DPM. oup.com
Involvement in Cell Wall Biosynthesis
D-Mannose 1-phosphate is a pivotal intermediate in the biosynthesis of essential cell wall components in both fungi and bacteria. Its primary role is to serve as the direct precursor for the synthesis of Guanosine Diphosphate-mannose (GDP-mannose), a critical activated sugar nucleotide. This activation is catalyzed by the enzyme GDP-mannose pyrophosphorylase, which utilizes Guanosine Triphosphate (GTP) to convert D-mannose 1-phosphate into GDP-mannose nih.govchemilyglycoscience.com. The resulting GDP-mannose is then used by various glycosyltransferases as a mannose donor for the assembly of complex polysaccharides and glycoconjugates that are integral to the structural integrity and function of the cell wall.
Fungal Cell Wall Components
The fungal cell wall is a dynamic structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. A major component of the cell wall of many fungal species, including pathogens like Candida albicans and Aspergillus fumigatus, is mannan (B1593421), a polymer of mannose residues asm.orgasm.org. D-Mannose 1-phosphate is at the heart of mannan biosynthesis.
The synthesis of mannans and other mannosylated structures, such as phosphomannans and the mannan portion of glycoproteins, relies on a steady supply of GDP-mannose. This activated sugar is the substrate for mannosyltransferases, enzymes that catalyze the transfer of mannose units to growing polysaccharide chains or protein-linked glycans within the endoplasmic reticulum and Golgi apparatus asm.orgru.nl. In Saccharomyces cerevisiae and Candida albicans, GDP-mannose is essential for the elaboration of both N-linked and O-linked mannans that are covalently attached to cell wall proteins asm.orgru.nl.
Recent research on Candida auris has highlighted the presence of unique mannose α-1-phosphate side chains in its cell wall mannan, which are not found in other fungal pathogens nih.govnih.gov. The synthesis of these specialized structures underscores the importance of mannose phosphorylation in generating the diversity of fungal cell wall components. Furthermore, studies on Aspergillus fumigatus have shown that the biosynthesis of galactomannan (B225805), another critical cell wall polysaccharide, requires the transport of GDP-mannose into the lumen of the Golgi apparatus, indicating that the entire process is dependent on the initial formation of D-mannose 1-phosphate in the cytoplasm nih.govnih.govresearchgate.netsigmaaldrich.com.
The critical role of the GDP-mannose synthesis pathway is further emphasized by genetic studies. Deletion of the gene encoding GDP-mannose pyrophosphorylase in Saccharomyces cerevisiae has been shown to affect cell wall integrity researchgate.net. Similarly, in the phytopathogenic fungus Sclerotinia sclerotiorum, GDP-mannose pyrophosphorylase is crucial for hyphal growth, cell wall integrity, and virulence nih.gov.
| Enzyme | Organism | Role in Fungal Cell Wall Biosynthesis | Reference |
| GDP-mannose pyrophosphorylase (GMPP/MPG) | Sclerotinia sclerotiorum | Catalyzes the formation of GDP-mannose from D-mannose 1-phosphate and GTP, essential for hyphal growth and cell wall integrity. | nih.gov |
| GDP-mannose transporter (GmtA) | Aspergillus fumigatus | Transports GDP-mannose into the Golgi apparatus, a necessary step for galactomannan biosynthesis. | nih.govnih.gov |
| Mannosyltransferases | Saccharomyces cerevisiae, Candida albicans | Utilize GDP-mannose to synthesize N-linked and O-linked mannans, major components of the cell wall. | asm.org |
Bacterial Cell Surface Polysaccharides and Lipopolysaccharides
In the bacterial kingdom, D-Mannose 1-phosphate is a key building block for a variety of cell surface structures that are vital for survival, pathogenesis, and interaction with the host. These structures include the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and other exopolysaccharides.
The biosynthesis of these mannose-containing polysaccharides begins with the conversion of D-mannose 1-phosphate to GDP-mannose. GDP-mannose then serves as the donor of mannosyl residues for the assembly of repeating oligosaccharide units that form the O-antigen of LPS asm.orgpnas.org. The O-antigen is the outermost component of the LPS molecule and is a major surface antigen of Gram-negative bacteria, playing a significant role in virulence and in evading the host immune response. The synthesis of the O-antigen in bacteria like Salmonella enterica and Citrobacter has been shown to involve the incorporation of mannose from GDP-mannose into lipid-linked intermediates nih.govresearchgate.net.
The enzyme phosphomannomutase, which catalyzes the conversion of mannose-6-phosphate (B13060355) to D-mannose 1-phosphate, and GDP-mannose pyrophosphorylase are central to these pathways nih.govumaryland.edu. In some bacteria, such as Pseudomonas aeruginosa, a bifunctional enzyme possesses both phosphomannomutase and phosphoglucomutase activities, highlighting the close metabolic linkage between mannose and glucose metabolism in the synthesis of cell surface polymers nih.govoup.com.
In the actinomycete Streptomyces coelicolor, the GDP-mannose biosynthesis pathway is crucial for the production of cell envelope polymers. Disruption of the genes encoding phosphomannomutase or GDP-mannose pyrophosphorylase leads to increased susceptibility to antibiotics that target cell wall biogenesis, indicating the importance of this pathway for maintaining the integrity of the bacterial cell envelope nih.gov.
| Enzyme/Pathway | Bacterium | Role in Cell Surface Polysaccharide Biosynthesis | Reference |
| GDP-mannose pyrophosphorylase (ManC) | Salmonella enterica | Synthesizes GDP-mannose, the precursor for the O-antigen of lipopolysaccharide. | researchgate.net |
| Phosphomannomutase (ManB) | Streptomyces coelicolor | Converts mannose-6-phosphate to D-mannose 1-phosphate, a key step in the GDP-mannose biosynthesis pathway required for cell envelope integrity. | nih.gov |
| Phosphomannomutase/ Phosphoglucomutase (PMM/PGM) | Pseudomonas aeruginosa | A bifunctional enzyme involved in the synthesis of precursors for exopolysaccharides. | nih.gov |
Contribution to Ascorbate (B8700270) (Vitamin C) Biosynthesis in Plants
In plants, D-Mannose 1-phosphate is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid, commonly known as Vitamin C. This pathway, often referred to as the D-mannose/L-galactose pathway, is the main route for ascorbate production in photosynthetic organisms.
The synthesis begins with fructose-6-phosphate (B1210287), which is converted to mannose-6-phosphate by phosphomannose isomerase. Subsequently, phosphomannomutase catalyzes the isomerization of mannose-6-phosphate to D-mannose 1-phosphate. This step is critical as it provides the substrate for the first committed step in the pathway.
The enzyme GDP-mannose pyrophosphorylase (also known as VTC1 in Arabidopsis thaliana) then catalyzes the reaction of D-mannose 1-phosphate with GTP to produce GDP-D-mannose and pyrophosphate asm.org. This reaction is a key regulatory point in the pathway. GDP-D-mannose is then converted through a series of enzymatic steps, including epimerization to GDP-L-galactose, to ultimately yield L-ascorbic acid.
Genetic studies in Arabidopsis have provided strong evidence for the central role of this pathway. Mutants deficient in GDP-mannose pyrophosphorylase activity exhibit significantly reduced levels of ascorbate, confirming that the conversion of D-mannose 1-phosphate to GDP-mannose is essential for Vitamin C synthesis asm.org.
| Enzyme | Abbreviation | Function in Ascorbate Biosynthesis | Reference |
| Phosphomannomutase | PMM | Converts mannose-6-phosphate to D-mannose 1-phosphate. | |
| GDP-mannose pyrophosphorylase | GMP/VTC1 | Catalyzes the formation of GDP-D-mannose from D-mannose 1-phosphate and GTP. | asm.org |
| GDP-mannose-3',5'-epimerase | GME | Converts GDP-D-mannose to GDP-L-galactose. |
Broader Metabolic Integration
D-Mannose 1-phosphate does not function in isolation; it is deeply integrated into the central carbohydrate metabolism of the cell, with significant interplay with the metabolic pathways of glucose and fructose (B13574). This integration has important implications for cellular energy homeostasis.
Interplay with Fructose and Glucose Metabolism
The metabolic pathways of mannose, fructose, and glucose are interconnected through a series of isomerization and phosphorylation reactions. D-Mannose is a C-2 epimer of glucose and is structurally similar to fructose. Due to these similarities, these sugars can often be transported into cells by the same glucose transporters.
Once inside the cell, mannose is phosphorylated by hexokinase to mannose-6-phosphate. This is the same enzyme that phosphorylates glucose to glucose-6-phosphate. Mannose-6-phosphate can then be isomerized to fructose-6-phosphate by the enzyme phosphomannose isomerase (MPI). Fructose-6-phosphate is a key intermediate in glycolysis, the pentose (B10789219) phosphate pathway, and gluconeogenesis. This isomerization provides a direct link between mannose metabolism and the central glycolytic pathway.
Conversely, fructose-6-phosphate can be converted back to mannose-6-phosphate by MPI, which can then be isomerized to D-mannose 1-phosphate by phosphomannomutase. This interconnectivity allows the cell to channel intermediates between these sugar metabolism pathways based on cellular needs.
Recent studies have shown that mannose can modulate fructose metabolism. In some contexts, mannose has been found to dampen fructose metabolism, potentially by affecting the activity of ketohexokinase, the first enzyme in fructolysis. This suggests a regulatory role for mannose and its phosphorylated derivatives in controlling the flux through related sugar metabolic pathways.
| Metabolite | Relationship to D-Mannose 1-Phosphate Metabolism |
| Glucose-6-phosphate | Shares the enzyme hexokinase for initial phosphorylation with mannose. Can be interconverted with fructose-6-phosphate, a precursor to mannose-6-phosphate. |
| Fructose-6-phosphate | The direct precursor to mannose-6-phosphate via phosphomannose isomerase, and thus to D-mannose 1-phosphate. |
| Mannose-6-phosphate | The direct precursor to D-mannose 1-phosphate, formed by the isomerization of fructose-6-phosphate. |
Cellular Energy Homeostasis Implications
The integration of D-mannose 1-phosphate metabolism with glycolysis has direct consequences for cellular energy production. By feeding into the glycolytic pathway at the level of fructose-6-phosphate, mannose can serve as an energy source, contributing to the generation of ATP, NADH, and pyruvate.
In certain cell types, particularly some cancer cells, the expression of phosphomannose isomerase is low. In these cells, the accumulation of mannose-6-phosphate can inhibit glycolysis, leading to a reduction in ATP production and impaired cell growth. This highlights the critical role of the enzymes that process mannose phosphates in maintaining cellular energy balance.
Furthermore, studies in leukemia cells have shown that under conditions of glucose starvation, mannose can be utilized as an alternative energy source to fuel glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. This metabolic flexibility, which is dependent on the conversion of mannose to its phosphorylated intermediates including D-mannose 1-phosphate, allows these cells to survive in nutrient-poor environments.
The metabolism of mannose and its derivatives has also been linked to the regulation of cellular processes such as autophagy and the activity of mTORC1, a key regulator of cell growth and metabolism. These findings suggest that the flux through the mannose metabolic pathway, including the levels of D-mannose 1-phosphate, can have broad effects on cellular energy sensing and signaling networks.
Genetic Defects and D Mannose 1 Phosphate Metabolism
Congenital Disorders of Glycosylation (CDG)
Congenital Disorders of Glycosylation are a rapidly growing family of genetic diseases caused by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. rarediseases.org Glycosylation is a vital process for the proper function and stability of many proteins in the body. rarediseases.org Deficiencies in this pathway can affect nearly all organ systems. rarediseases.orgnih.gov The most common forms of CDG involve the N-linked glycosylation pathway, where D-Mannose 1-phosphate plays a crucial role.
PMM2-CDG (CDG-Ia)
Phosphomannomutase 2-CDG (PMM2-CDG), formerly known as CDG-Ia, is the most frequently encountered type of CDG. rarediseases.orgcdghub.comwikipedia.org It is an autosomal recessive disorder that typically presents in infancy with a wide spectrum of clinical manifestations, including neurological impairment, developmental delay, hypotonia, and abnormal fat distribution. cdghub.commedlineplus.gov The severity of PMM2-CDG can vary significantly among affected individuals. rarediseases.orgmedlineplus.gov
The underlying cause of PMM2-CDG is a deficiency in the enzyme phosphomannomutase 2 (PMM2). nih.gov This enzyme is encoded by the PMM2 gene, located on chromosome 16p13. amourfund.org The PMM2 enzyme catalyzes the isomerization of mannose-6-phosphate (B13060355) to D-Mannose 1-phosphate. nih.govcdghub.commapmygenome.inmedlineplus.govresearchgate.net This conversion is a critical step in the synthesis of GDP-mannose, a key building block for N-glycosylation. nih.govcdghub.comwikipedia.org Mutations in the PMM2 gene result in a PMM2 enzyme with reduced or absent activity, leading to the molecular cascade that characterizes the disorder. cdghub.commedlineplus.gov
Mutations in the PMM2 gene directly impair the synthesis of D-Mannose 1-phosphate from mannose-6-phosphate. nih.govcdghub.com This enzymatic block leads to a significant reduction in the cellular pool of D-Mannose 1-phosphate. cdghub.com Consequently, the production of essential downstream molecules, GDP-mannose and dolichol-phosphate-mannose (Dol-P-mannose), is diminished. cdghub.com
GDP-mannose and Dol-P-mannose are the activated mannose donors required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum. nih.govcdghub.com A shortage of these donor substrates results in the synthesis of truncated or incomplete LLOs. cdghub.com When these improperly formed LLOs are transferred to nascent proteins, it leads to hypoglycosylation—the state of proteins having incomplete or absent sugar chains. cdghub.com This defective N-glycosylation of numerous proteins is responsible for the multisystemic clinical features observed in PMM2-CDG. cdghub.comnih.govmedlineplus.gov
Over 115 different mutations have been identified in the PMM2 gene that can cause PMM2-CDG. medlineplus.govwikipedia.org The majority of these are missense mutations, which result in a single amino acid change in the PMM2 enzyme. amourfund.org Patients are typically compound heterozygotes, meaning they inherit two different mutant alleles of the PMM2 gene. nih.gov
Research has shown that homozygosity for truncating mutations, which would lead to a complete absence of the enzyme, is likely incompatible with life. amourfund.org Therefore, every individual with PMM2-CDG has at least one mutation that allows for some residual enzyme activity. amourfund.org The most prevalent mutation found in patients with PMM2-CDG is R141H, accounting for approximately 37% of mutant alleles, followed by the F119L mutation, which is particularly common in Scandinavian populations. nih.govamourfund.org The specific combination of mutations can influence the severity of the disease, although a precise genotype-phenotype correlation is often difficult to establish. nih.gov
Table 1: Common Genetic Variants in the PMM2 Gene
| Mutation | Nucleotide Change | Consequence | Allelic Frequency |
|---|---|---|---|
| R141H | c.422G>A | Arginine to Histidine at position 141 | ~37% |
MPI-CDG (CDG-Ib)
Mannose Phosphate (B84403) Isomerase-CDG (MPI-CDG), previously known as CDG-Ib, is another autosomal recessive disorder of N-glycosylation. cdghub.comwikipedia.org Unlike PMM2-CDG, MPI-CDG primarily affects the liver and gastrointestinal system, with notable symptoms including protein-losing enteropathy, diarrhea, and blood clotting defects. cdghub.comwikipedia.orgreactome.org A key distinguishing feature is the general absence of neurological involvement. reactome.org
MPI-CDG is caused by pathogenic variants in the MPI gene, which encodes the enzyme mannose phosphate isomerase (MPI). cdghub.comwikipedia.org This enzyme catalyzes the reversible isomerization of fructose-6-phosphate (B1210287), an intermediate of glycolysis, to mannose-6-phosphate. cdghub.comreactome.org This reaction is a key entry point for glucose-derived carbons into the mannose metabolic pathway.
A deficiency in MPI disrupts the endogenous synthesis of mannose-6-phosphate. cdghub.comreactome.org This leads to a shortage of the precursor needed for the PMM2-catalyzed reaction to form D-Mannose 1-phosphate. Consequently, the entire downstream pathway of N-glycosylation is affected due to insufficient levels of GDP-mannose and Dol-P-mannose. cdghub.comreactome.org Interestingly, because the enzymatic block is "upstream" of mannose-6-phosphate, the condition can often be treated with oral mannose supplementation, which bypasses the deficient MPI enzyme. cdghub.comwikipedia.orgreactome.org
Consequences on Mannose 6-phosphate and Indirectly D-Mannose 1-phosphate Pools
A deficiency in the enzyme Mannose Phosphate Isomerase (MPI) leads to a block in the metabolic pathway that converts fructose-6-phosphate to mannose-6-phosphate. This directly impacts the intracellular pool of mannose-6-phosphate, a critical precursor for the synthesis of N-linked glycans. The reduced availability of mannose-6-phosphate subsequently affects the downstream production of D-mannose 1-phosphate, as mannose-6-phosphate is the substrate for the enzyme phosphomannomutase, which catalyzes its conversion to D-mannose 1-phosphate. Consequently, a deficiency in MPI indirectly leads to a depleted pool of D-mannose 1-phosphate. This scarcity of D-mannose 1-phosphate hampers the synthesis of GDP-mannose, the activated mannose donor essential for the assembly of lipid-linked oligosaccharides, ultimately resulting in impaired N-glycosylation of proteins frontiersin.org.
The metabolic consequences of MPI deficiency are central to the pathophysiology of Congenital Disorder of Glycosylation Type Ib (CDG-Ib), also known as MPI-CDG. The primary symptoms of this disorder are not neurological but rather involve the gastrointestinal and hepatic systems, including protein-losing enteropathy, hepatic fibrosis, and hypoglycemia orpha.netrarediseases.orgnih.govnih.gov. The treatability of MPI-CDG with oral D-mannose supplementation underscores the critical role of maintaining adequate mannose phosphate pools for proper glycosylation frontiersin.org. Exogenous mannose can be phosphorylated by hexokinase to mannose-6-phosphate, thus bypassing the enzymatic block and replenishing the depleted pools of mannose-6-phosphate and, subsequently, D-mannose 1-phosphate.
Table 1: Metabolic Consequences of MPI Deficiency
| Metabolite | Consequence of MPI Deficiency |
| Fructose-6-phosphate | Potential accumulation due to blocked conversion. |
| Mannose-6-phosphate | Decreased endogenous synthesis. |
| D-Mannose 1-phosphate | Indirectly decreased due to reduced substrate availability. |
| GDP-Mannose | Decreased synthesis, impairing N-glycosylation. |
| Lipid-linked Oligosaccharides | Reduced assembly due to lack of GDP-mannose. |
Genomic Organization and Mutation Analysis of the MPI Gene
The human Mannose Phosphate Isomerase (MPI) gene is located on chromosome 15q24.1. The genomic structure of the MPI gene consists of 8 exons spanning a region of approximately 5 kilobases (kb). Understanding the genomic organization of the MPI gene has been crucial for the identification and analysis of mutations in individuals with Congenital Disorder of Glycosylation Type Ib (CDG-Ib) cdghub.com.
Mutations in the MPI gene are the underlying cause of MPI-CDG, an autosomal recessive disorder nih.gov. Genetic analysis of patients with this condition has revealed a variety of mutations that lead to a deficiency in MPI enzyme activity. These mutations include missense mutations, which result in a single amino acid change in the protein, splice site mutations that affect the proper processing of the pre-mRNA, and insertion mutations that can cause a frameshift and lead to a truncated, non-functional protein. To date, numerous pathogenic variants in the MPI gene have been identified in affected individuals frontiersin.orgelsevierpure.com. The identification of these mutations is essential for the definitive diagnosis of MPI-CDG, which is critical as it is a treatable condition.
Table 2: Summary of MPI Gene and Associated Mutations
| Feature | Description |
| Gene Name | Mannose Phosphate Isomerase (MPI) |
| Chromosomal Location | 15q24.1 |
| Genomic Size | ~5 kb |
| Number of Exons | 8 |
| Associated Disorder | Congenital Disorder of Glycosylation Type Ib (MPI-CDG) |
| Inheritance Pattern | Autosomal Recessive |
| Types of Mutations | Missense, Splice site, Insertions |
Animal Models for Studying D-Mannose 1-phosphate-Related Disorders
Zebrafish Models of PMM2-CDG
Zebrafish (Danio rerio) have emerged as a valuable animal model for studying Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), a condition caused by mutations in the PMM2 gene, which encodes the enzyme that converts mannose-6-phosphate to D-mannose 1-phosphate. Both morpholino-based knockdown and stable genetic models have been developed to investigate the pathophysiology of this disease cdghub.comnih.govjci.org.
In a morpholino-based model, transient suppression of pmm2 expression resulted in embryos with reduced PMM2 enzymatic activity, leading to decreased levels of lipid-linked oligosaccharides (LLO) and global N-linked glycosylation. A significant finding in these morphants was the accumulation of mannose-6-phosphate cdghub.com. These zebrafish models exhibit developmental abnormalities that are reminiscent of the clinical features observed in PMM2-CDG patients, including craniofacial cartilage defects and impaired motility associated with altered motor neurogenesis cdghub.comnih.govjci.org. A stable genetic zebrafish model, homozygous for a mutant pmm2 allele (pmm2sa10150), displayed approximately 20% of wildtype PMM2 enzymatic activity and exhibited similar phenotypes, including craniofacial defects, loss of movement, and early mortality cdghub.com. These models have been instrumental in uncovering a substrate-accumulation mechanism for the N-linked glycosylation deficiency in PMM2-CDG nih.govmolbiolcell.orgnih.gov.
Table 3: Characteristics of Zebrafish Models of PMM2-CDG
| Model Type | Key Findings | Phenotypes |
| Morpholino Knockdown | Reduced PMM2 activity, Decreased LLO and N-glycosylation, Accumulation of mannose-6-phosphate. | Craniofacial cartilage defects, Impaired motility, Altered motor neurogenesis. |
| Stable Genetic Mutant (pmm2sa10150) | ~20% of wildtype PMM2 activity. | Craniofacial defects, Progressive loss of movement, Early mortality. |
Yeast Models for Phosphomannomutase Deficiency
The budding yeast Saccharomyces cerevisiae has proven to be a powerful model organism for studying phosphomannomutase deficiency, the underlying cause of PMM2-CDG. The yeast gene SEC53 is the ortholog of the human PMM2 gene, and its function is essential for yeast viability nih.govelifesciences.org. This genetic conservation allows for the creation of yeast models that recapitulate aspects of the human disease.
Researchers have engineered yeast strains to express SEC53 variants with mutations equivalent to those found in PMM2-CDG patients, such as F119L, R141H, and V231M perlara.com. These yeast models exhibit growth defects that correlate with the severity of the corresponding human alleles. For instance, alleles that cause severe hypomorphic or null function in humans lead to more pronounced growth impairments in yeast nih.govoup.com. These models have been instrumental in characterizing the functional consequences of different PMM2 mutations and have been utilized in high-throughput screening assays to identify potential therapeutic compounds that can rescue the growth defects nih.gov. The genotype-phenotype relationships observed in these yeast models often parallel those seen in human patients, making them a valuable tool for both basic research and preclinical drug discovery nih.govoup.com.
Table 4: Yeast Models of PMM2-CDG
| Yeast Gene | Human Ortholog | Modeled Human Mutations | Key Phenotype | Applications |
| SEC53 | PMM2 | F119L, R141H, V231M, E139K | Growth defects correlating with mutation severity. | Functional characterization of mutations, Drug screening. |
Murine Models of PMM2-CDG
Murine models have been developed to investigate the pathophysiology of PMM2-CDG and to provide a platform for testing potential therapies. A significant model is a compound heterozygous mouse carrying the R137H and F115L mutations in the Pmm2 gene, which correspond to the prevalent R141H and F119L mutations found in human PMM2-CDG patients nih.govresearchgate.netnih.gov.
These Pmm2R137H/F115L mice exhibit many of the key features of the human disease. A significant number of these mice die prenatally, and the surviving animals show significantly stunted growth nih.govnih.gov. At the biochemical level, these mice and cells derived from them display deficiencies in protein glycosylation, reduced PMM activity, and decreased levels of guanosine (B1672433) diphosphate (B83284) mannose and lipid-linked oligosaccharide precursors, similar to what is observed in patients nih.govresearchgate.netnih.gov. This functional mouse model has been crucial in demonstrating that restoring mutant PMM2 activity is a viable therapeutic strategy and provides an essential tool for the preclinical evaluation of potential treatments for this untreatable disease nih.govnih.gov. To overcome the embryonic lethality of a full knockout, another model was created by pairing a floxed Pmm2 allele with the catalytically inactive R137H allele, allowing for tissue-specific gene deletion. This model revealed that the loss of PMM2 in embryonic neural precursor cells leads to severe neurological defects, including cerebellar hypoplasia and ataxia biorxiv.orgresearchgate.net.
Table 5: Murine Models of PMM2-CDG
| Model | Genotype | Key Phenotypes | Biochemical Findings |
| Compound Heterozygous | Pmm2R137H/F115L | Prenatal lethality, Stunted growth. | Reduced PMM activity, Decreased GDP-mannose and LLO precursors, Protein hypoglycosylation. |
| Conditional Knockout | Pmm2fl/R137H | Cerebellar hypoplasia, Ataxia, Seizures, Early lethality (with neural precursor deletion). | Widespread molecular disturbances, most pronounced in the cerebellum. |
Comparative Biochemistry and Systems Biology of D Mannose 1 Phosphate Metabolism
Cross-Species Analysis of D-Mannose 1-phosphate Pathways
The central role of D-Mannose 1-phosphate is its conversion to Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), a reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase). wikipedia.orgoup.com GDP-mannose then serves as the primary donor of mannose units for the synthesis of a wide array of glycoconjugates and polysaccharides. The pathways leading to and from D-Mannose 1-phosphate, however, are adapted to the specific requirements of prokaryotic and eukaryotic cells.
Prokaryotic Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)
In prokaryotes, D-Mannose 1-phosphate metabolism is integral to the synthesis of cell surface polysaccharides, which are crucial for structural integrity, virulence, and interaction with the environment.
Escherichia coli can utilize D-mannose as a sole source of carbon and energy. pathbank.org The pathway begins with the uptake and phosphorylation of mannose to D-mannose 6-phosphate. pathbank.org This is then isomerized to D-mannose 1-phosphate by the enzyme phosphomannomutase. pathbank.org Subsequently, mannose-1-phosphate guanylyltransferase (encoded by the manC gene) catalyzes the reaction of D-mannose 1-phosphate with Guanosine triphosphate (GTP) to form GDP-mannose. pathbank.orguniprot.orguniprot.org This activated sugar is a precursor for various cell surface polysaccharides, including the O-antigen of lipopolysaccharide (LPS) and colanic acid. pathbank.orguniprot.org While D-mannose can be metabolized, it is considered a less preferred carbon source compared to glucose or fructose (B13574). nih.govresearchgate.net
Pseudomonas aeruginosa metabolism of D-Mannose 1-phosphate is particularly significant for its pathogenicity, especially in cystic fibrosis patients. researchgate.netnih.gov D-Mannose 1-phosphate is an intermediate in the fructose and mannose metabolism pathways. umaryland.edu It is converted from D-mannose 6-phosphate by phosphomannomutase. umaryland.eduproteopedia.org The subsequent conversion to GDP-mannose is a critical step, as GDP-mannose is the direct precursor for the biosynthesis of alginate, an exopolysaccharide that is a major virulence factor contributing to the mucoid phenotype and biofilm formation of this opportunistic pathogen. researchgate.netnih.gov The enzyme GDP-mannose dehydrogenase then irreversibly oxidizes GDP-mannose, committing it to the alginate synthesis pathway. nih.gov
Mycobacterium tuberculosis , the causative agent of tuberculosis, relies on D-Mannose 1-phosphate metabolism for the synthesis of essential and immunomodulatory cell wall components. nih.gov The mycobacterial cell wall contains a variety of unique mannose-containing glycoconjugates, such as lipomannan (LM) and lipoarabinomannan (ManLAM). nih.govresearchgate.net The synthesis of these complex molecules is dependent on GDP-mannose. researchgate.net The pathway involves the conversion of D-mannose 6-phosphate to D-mannose 1-phosphate by a phosphomannomutase (PMM, encoded by manB), followed by the synthesis of GDP-mannose by a mannose-1-phosphate guanylyltransferase (encoded by manC). researchgate.net The essentiality of these mannose-containing molecules for mycobacterial growth and viability makes the enzymes in this pathway, such as ManB, potential targets for novel anti-tuberculosis drugs. nih.govnih.gov
Eukaryotic Metabolism (e.g., Yeast, Plants, Vertebrates)
In eukaryotes, D-Mannose 1-phosphate is a central precursor for glycosylation, a critical modification for a vast number of proteins and lipids, as well as for other specialized biosynthetic pathways.
Yeast (Saccharomyces cerevisiae) metabolism of D-Mannose 1-phosphate is primarily directed towards protein glycosylation, which is essential for cell wall integrity and proper protein function. ymdb.ca D-Mannose 1-phosphate is a key intermediate in the mannose metabolism pathway. ymdb.ca The enzyme GDP-mannose pyrophosphorylase, encoded by the VIG9 gene, is essential for converting D-mannose 1-phosphate to GDP-mannose. ymdb.ca GDP-mannose is then used as a mannosyl donor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), a key intermediate in N-glycosylation, O-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. nih.govresearchgate.net
Plants utilize the D-Mannose 1-phosphate pathway for glycosylation and, notably, for the biosynthesis of L-ascorbic acid (Vitamin C). nih.govresearchgate.net The pathway, often called the Smirnoff-Wheeler pathway, starts with D-glucose 6-phosphate, which is converted through several steps to D-mannose 1-phosphate by the enzyme phosphomannomutase. oup.comresearchgate.net The enzyme GDP-mannose pyrophosphorylase (encoded by the VTC1 gene in Arabidopsis thaliana) then catalyzes the formation of GDP-mannose from D-mannose 1-phosphate. oup.comnih.govfrontiersin.org This is a committed step in the pathway. frontiersin.org GDP-mannose serves as a precursor for both cell wall polysaccharides and the synthesis of L-galactose, which is subsequently converted to L-ascorbic acid. nih.govscielo.br
Vertebrates , including humans, require D-Mannose 1-phosphate for the synthesis of GDP-mannose, which is indispensable for various glycosylation processes. nih.gov Within the cell, mannose is phosphorylated to mannose-6-phosphate (B13060355) (Man-6-P). nih.govnih.gov The enzyme phosphomannomutase 2 (PMM2) then converts Man-6-P to mannose-1-phosphate (Man-1-P). nih.govresearchgate.net Man-1-P is subsequently converted to GDP-mannose by GDP-mannose pyrophosphorylase (GMPPB). nih.govreactome.org GDP-mannose is the precursor for Dolichol-P-Mannose and is essential for N-glycosylation, O-glycosylation, C-mannosylation, and the synthesis of GPI anchors. nih.gov The fate of Man-6-P is determined by the relative activities of phosphomannose isomerase (which directs it to glycolysis) and PMM2 (which directs it to glycosylation). nih.gov
| Organism/Group | Key Enzyme (M6P → M1P) | Key Enzyme (M1P → GDP-Man) | Primary Metabolic Fate of GDP-Mannose | Reference |
|---|---|---|---|---|
| Escherichia coli | Phosphomannomutase | Mannose-1-phosphate guanylyltransferase (ManC) | LPS O-antigen, Colanic acid synthesis | pathbank.orguniprot.org |
| Pseudomonas aeruginosa | Phosphomannomutase (PMM) | GDP-mannose pyrophosphorylase | Alginate biosynthesis (virulence factor) | nih.govumaryland.eduproteopedia.org |
| Mycobacterium tuberculosis | Phosphomannomutase (ManB) | Mannose-1-phosphate guanylyltransferase (ManC) | Lipoarabinomannan (LAM), Lipomannan (LM) synthesis | nih.govresearchgate.net |
| Yeast (S. cerevisiae) | Phosphomannomutase | GDP-mannose pyrophosphorylase (VIG9) | N-glycosylation, O-mannosylation, GPI anchors | ymdb.canih.gov |
| Plants (A. thaliana) | Phosphomannomutase | GDP-mannose pyrophosphorylase (VTC1) | Ascorbic acid (Vitamin C) synthesis, cell wall biosynthesis | oup.comnih.govresearchgate.net |
| Vertebrates (Humans) | Phosphomannomutase 2 (PMM2) | GDP-mannose pyrophosphorylase (GMPPB) | N-glycosylation, O-glycosylation, C-mannosylation, GPI anchors | nih.govreactome.org |
Integration into Cellular Systems and Networks
Understanding the role of D-Mannose 1-phosphate metabolism requires its integration into the broader context of cellular networks. Systems biology approaches, such as metabolic modeling and multi-omics data integration, are essential for elucidating its systemic functions.
Genome-Scale Metabolic Modeling Approaches
Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that encompass all known metabolic reactions in an organism, derived from its annotated genome. nih.gov These models can simulate metabolic fluxes and predict phenotypes under various conditions. In the context of D-Mannose 1-phosphate, GEMs can be used to:
Predict the metabolic fate of mannose and its contribution to biomass under different nutrient availabilities.
Identify essential genes and enzymes in the mannose metabolic pathway, highlighting potential drug targets.
Elucidate the connections between mannose metabolism and other pathways, such as central carbon metabolism and energy production.
For example, a GEM for Mesorhizobium florum included a phosphomannomutase, suggesting the conversion of mannose-6-phosphate to mannose-1-phosphate as a necessary step for glycan synthesis. nih.gov Such models provide a quantitative relationship between genotype and phenotype, allowing for in-depth analysis of metabolic wiring. nih.gov
Multi-Omics Data Integration in Metabolic Studies
Integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) provides a multi-layered view of cellular processes. For D-Mannose 1-phosphate metabolism, this approach can reveal:
Transcriptional Regulation : How the expression of genes encoding enzymes like phosphomannomutase and mannose-1-phosphate guanylyltransferase is regulated in response to environmental cues or developmental stages.
Protein Abundance : The actual levels of these enzymes in the cell, which may not always correlate with transcript levels.
Metabolite Concentrations : Direct measurement of the intracellular pools of D-Mannose 1-phosphate and related metabolites, offering a snapshot of the metabolic state.
By integrating these datasets with GEMs, researchers can build more accurate and predictive models of cellular metabolism, refining our understanding of how fluxes through the D-Mannose 1-phosphate pathway are controlled and coordinated with other cellular functions.
Metabolic Flux Analysis Involving D-Mannose 1-phosphate
Metabolic flux analysis (MFA) is a powerful experimental technique used to quantify the rates (fluxes) of reactions within a metabolic network. By using isotopically labeled substrates (like ¹³C-labeled glucose or mannose), MFA can trace the path of atoms through the network and determine the in vivo activity of specific pathways.
While D-Mannose 1-phosphate is a low-abundance, transient intermediate, MFA can provide critical insights into its metabolic role. For instance, studies can quantify the flux of mannose from exogenous sources versus its de novo synthesis from glucose. In human cells, it has been shown that mannose is much more efficiently incorporated into N-glycans than glucose. nih.gov MFA can precisely measure the split ratio at the D-mannose 6-phosphate node—that is, the proportion of this metabolite that is channeled towards glycolysis versus the proportion that is converted to D-Mannose 1-phosphate for glycosylation. nih.gov This type of analysis is crucial for understanding how cells prioritize mannose for either energy production or biosynthetic processes under different physiological conditions. In E. coli, MFA can help quantify the diversion of mannose towards the synthesis of specific cell wall components. pathbank.org
Future Directions and Emerging Research Areas
Elucidating Novel D-Mannose 1-phosphate Dependent Pathways
Future research will likely focus on identifying and characterizing new metabolic and signaling pathways that are dependent on D-Mannose 1-phosphate. While its role as a precursor for the synthesis of nucleotide sugars like GDP-mannose is well-documented, its potential involvement in other cellular processes is an area of active investigation. nih.govumaryland.edu Recent studies have suggested connections between mannose metabolism and complex cellular phenomena such as cellular senescence and inflammation, opening up new avenues of inquiry. biorxiv.orgnih.gov Researchers are exploring how fluctuations in the intracellular pool of D-Mannose 1-phosphate might influence these processes, potentially through the regulation of protein function or by serving as a signaling molecule itself. The identification of novel enzymes that utilize D-Mannose 1-phosphate as a substrate or regulator will be key to unraveling these new pathways.
Advanced Structural and Mechanistic Studies of Associated Enzymes
A deeper understanding of the enzymes that metabolize D-Mannose 1-phosphate is crucial for a complete picture of its biological roles. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the three-dimensional structures of these enzymes. For instance, crystal structures of phosphomannomutase (PMM), the enzyme that interconverts D-mannose 6-phosphate and D-mannose 1-phosphate, have been solved, revealing key details of its active site and catalytic mechanism. wikipedia.org Similarly, cryo-EM structures of the human GMPPA-GMPPB complex, which is responsible for GDP-mannose synthesis from D-mannose 1-phosphate, have shed light on how this machinery maintains GDP-mannose homeostasis. nih.gov
Future studies will aim to capture these enzymes in various conformational states, including in complex with substrates, products, and regulatory molecules. These "molecular snapshots" will be invaluable for understanding their catalytic mechanisms in detail and for designing specific inhibitors or activators.
Table 1: Structural Studies of Key Enzymes in D-Mannose 1-phosphate Metabolism
| Enzyme | Organism | Technique | Key Findings | PDB Accession Codes |
| Phosphomannomutase (PMM) | Human | X-ray Crystallography | Dimeric structure, details of the active site. wikipedia.org | 1K2Y, 1WQA, 2AMY, 2F7L, 2FKF, 2FKM, 2FUC, 2FUE, 2H4L, 2H5A, 2I54, 2I55, 2Q4R wikipedia.org |
| GDP-D-Mannose Pyrophosphorylase (VTC1) | Arabidopsis thaliana | X-ray Crystallography | Dimeric and dodecameric arrangements, interactions with GDP-D-mannose and pyrophosphate. nih.gov | Not specified |
| GMPPA-GMPPB Complex | Human | Cryo-Electron Microscopy | Revealed allosteric regulation of GMPPB by GMPPA, providing a mechanism for GDP-mannose homeostasis. nih.gov | Not specified |
Development of Sophisticated Analytical Techniques for D-Mannose 1-phosphate Profiling
To fully understand the dynamics of D-Mannose 1-phosphate metabolism, sensitive and specific analytical methods for its detection and quantification are essential. A variety of techniques have been developed, each with its own advantages and limitations.
An enzymatic colorimetric method allows for the quantification of α-D-mannose 1-phosphate by coupling its conversion to D-glucose 6-phosphate with the reduction of a chromogenic substrate. jst.go.jp High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another powerful technique for the separation and quantification of mannose phosphates. thermofisher.com More recently, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of D-mannose and its phosphorylated derivatives in biological samples. nih.govacs.orgacs.org
Future efforts will focus on developing even more sophisticated analytical platforms with higher throughput and sensitivity. The development of biosensors for real-time monitoring of D-Mannose 1-phosphate levels within living cells would be a particularly significant advancement, enabling researchers to study its metabolic dynamics with unprecedented temporal and spatial resolution.
Table 2: Analytical Techniques for D-Mannose 1-phosphate and Related Compounds
| Technique | Analyte(s) | Sample Type(s) | Key Features |
| Enzymatic Colorimetric Assay | α-D-Mannose 1-phosphate | Purified enzyme reactions | Specific for the α-anomer, spectrophotometric detection. jst.go.jp |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Mannose-6-phosphate (B13060355), Mannose-1-phosphate | Glycoprotein hydrolysates | High-resolution separation of phosphorylated sugars. thermofisher.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | D-Mannose, Hexose-phosphates | Human serum, cell extracts | High sensitivity and specificity, suitable for complex biological matrices. nih.govacs.orgacs.org |
Systems-Level Investigations of D-Mannose 1-phosphate Metabolic Regulation
A systems-level understanding of how D-Mannose 1-phosphate metabolism is integrated with other cellular processes is a key goal of future research. This involves studying the complex interplay of genes, proteins, and metabolites that govern its synthesis, degradation, and utilization. Metabolic flux analysis (MFA) is a powerful experimental and computational technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgomicstutorials.com By using stable isotope tracers, such as ¹³C-labeled glucose or mannose, researchers can track the flow of carbon atoms through the metabolic network and determine the relative contributions of different pathways to the D-Mannose 1-phosphate pool.
These approaches can be used to investigate how the flux through mannose metabolic pathways is altered in response to genetic perturbations, environmental stimuli, or disease states. researchgate.net For example, studies in inflammatory bowel disease have revealed dysregulated mannose metabolism in the colonic mucosa, highlighting the potential of targeting these pathways for therapeutic intervention. nih.gov Computational modeling, in conjunction with experimental data, will be instrumental in building predictive models of D-Mannose 1-phosphate metabolism and its regulation. These models will not only enhance our fundamental understanding of cellular metabolism but also aid in the identification of new drug targets for a variety of human diseases.
Q & A
Basic Research Questions
Q. What enzymatic pathways regulate the interconversion of D-Mannose 1-phosphate and D-Mannose 6-phosphate in carbohydrate metabolism?
- Methodological Answer : Phosphomannomutase (EC 5.4.2.8) catalyzes the reversible conversion of D-Mannose 1-phosphate to D-Mannose 6-phosphate. Researchers can study this reaction using enzyme activity assays with α-D-mannose 1,6-bisphosphate or α-D-glucose 1,6-bisphosphate as cofactors. Kinetic parameters (e.g., , ) should be measured via spectrophotometric or chromatographic methods (e.g., HPLC). Deficiency models, such as phosphomannomutase mutations in carbohydrate-deficient glycoprotein syndrome (CDGS), can elucidate functional consequences .
Q. What standard methodologies are employed to quantify D-Mannose 1-phosphate in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used for sensitive detection in metabolomics studies. For example, myocardial tissue extracts from animal models (e.g., rats subjected to high-intensity exercise) can be analyzed to quantify D-Mannose 1-phosphate levels, with normalization to internal standards (e.g., deuterated analogs). Enzyme-linked assays using phosphomannomutase-coupled reactions may also be adapted for high-throughput screening .
Q. How does D-Mannose 1-phosphate contribute to glycoprotein biosynthesis?
- Methodological Answer : D-Mannose 1-phosphate is a precursor for GDP-mannose, essential for synthesizing dolichol-linked oligosaccharides. Researchers can track its incorporation using radiolabeled -mannose in cell cultures, followed by autoradiography or scintillation counting. Knockout models of phosphomannomutase can validate its role in glycosylation defects observed in CDGS .
Advanced Research Questions
Q. What experimental challenges arise when synthesizing fluorinated analogs of D-Mannose 1-phosphate for mechanistic studies?
- Methodological Answer : Fluorination at the C4 position of D-Mannose 1-phosphate often results in low yields due to stereochemical heterogeneity. Chemoenzymatic approaches, such as thioglycoside fluorination followed by glycosylation with dibenzyl phosphate, require optimization of reaction conditions (e.g., temperature, catalyst). Purification via silica gel chromatography and validation by -NMR or high-resolution MS are critical to isolate target compounds .
Q. How can conflicting findings on D-Mannose 1-phosphate’s role in metabolic disorders be resolved?
- Methodological Answer : Discrepancies between studies (e.g., elevated D-Mannose 1-phosphate in cardiac stress vs. its depletion in glycoprotein disorders) may stem from tissue-specific metabolic flux. Researchers should employ compartmentalized metabolomics (e.g., subcellular fractionation of myocardial vs. hepatic tissues) and isotope tracing to map spatial dynamics. Meta-analyses of existing datasets can identify confounding variables, such as exercise intensity or genetic background .
Q. What novel strategies exist to model phosphomannomutase deficiency in vitro for CDGS research?
- Methodological Answer : CRISPR-Cas9-mediated knockout of phosphomannomutase in human hepatoma cell lines (e.g., HepG2) can mimic CDGS. Phenotypic validation includes glycan profiling via lectin arrays and MALDI-TOF MS. Rescue experiments with recombinant enzyme or gene therapy vectors (e.g., AAV-PMM2) can assess therapeutic efficacy. Parallel studies in zebrafish models allow for in vivo validation of developmental defects .
Q. How does D-Mannose 1-phosphate accumulation under oxidative stress influence AGEs (advanced glycation end-products) formation?
- Methodological Answer : In rodent models of acute exercise-induced cardiac stress, LC-MS-based metabolomics reveals a correlation between D-Mannose 1-phosphate accumulation and AGEs. Researchers can inhibit key enzymes (e.g., aldose reductase) or use antioxidants (e.g., N-acetylcysteine) to dissect causality. Immunohistochemistry for AGEs (e.g., carboxymethyllysine) in myocardial sections quantifies tissue damage .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) and multi-omics integration (metabolomics with transcriptomics).
- Experimental Design : For in vivo studies, control for variables like diet, circadian rhythm, and genetic heterogeneity. Use stratified sampling in human cohorts .
- Synthesis Challenges : Optimize fluorination protocols via computational modeling (e.g., DFT calculations) to predict reaction outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
